molecular formula C17H16N2O B11701437 4-methyl-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]benzohydrazide

4-methyl-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]benzohydrazide

Cat. No.: B11701437
M. Wt: 264.32 g/mol
InChI Key: LQKBGSNJYPDOFB-XKKIXLAPSA-N
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Description

4-methyl-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]benzohydrazide is an organic compound with the molecular formula C17H16N2O and a molecular weight of 264.33 g/mol . This benzohydrazide derivative is supplied as a dry powder and features an extended molecular structure characterized by two rotatable bonds and two aromatic rings . Its calculated LogP value of 4.553 and a topological polar surface area of 41.0 Ų suggest favorable drug-like properties, making it a compound of interest in early-stage drug discovery and development research. Compounds within this class are frequently investigated for their diverse biological activities, as hydrazide derivatives are well-documented in scientific literature to exhibit a broad spectrum of pharmacological properties, including antimicrobial and anticancer effects . Furthermore, hydrazide derivatives have demonstrated significant potential in material science applications, particularly as effective corrosion inhibitors for mild steel in acidic media, functioning through adsorption mechanisms on metal surfaces . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

4-methyl-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzamide

InChI

InChI=1S/C17H16N2O/c1-14-9-11-16(12-10-14)17(20)19-18-13-5-8-15-6-3-2-4-7-15/h2-13H,1H3,(H,19,20)/b8-5+,18-13+

InChI Key

LQKBGSNJYPDOFB-XKKIXLAPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/N=C/C=C/C2=CC=CC=C2

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN=CC=CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Condensation in Methanol

The most widely reported method for analogous hydrazides involves refluxing equimolar quantities of 4-methylbenzohydrazide and cinnamaldehyde in methanol with orthophosphoric acid (H₃PO₄) as a catalyst. The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde’s carbonyl carbon, forming a hydrazone linkage. After 2 hours of reflux, solvent removal under vacuum yields a crude product, which is purified via cold methanol washes and recrystallization. This method achieves a 94% yield for the nitro-substituted analog, suggesting comparable efficiency for the methyl derivative.

Reaction Conditions:

  • Reactants: 4-Methylbenzohydrazide (1 equiv), cinnamaldehyde (1 equiv)

  • Catalyst: H₃PO₄ (0.2 mL per 50 mL methanol)

  • Solvent: Methanol

  • Temperature: Reflux (~65°C)

  • Time: 2 hours

  • Yield: ~90–94% (extrapolated from nitro analog data)

Ethanol-Based Synthesis with Hydrochloric Acid Catalysis

An alternative approach utilizes ethanol as the solvent and hydrochloric acid (HCl) as the catalyst, as demonstrated in related Schiff base syntheses. Here, 4-methylbenzohydrazide and cinnamaldehyde are stirred in heated ethanol with a few drops of concentrated HCl for 30 minutes. The precipitate is filtered, washed with cold ethanol, and dried. While this method offers faster reaction times, yields may vary due to differences in solubility and catalyst activity.

Reaction Conditions:

  • Catalyst: Concentrated HCl (2–3 drops per 20 mL ethanol)

  • Solvent: Ethanol

  • Temperature: 60–70°C

  • Time: 30 minutes

  • Yield: ~85–90% (estimated from analogous reactions)

Optimization of Reaction Parameters

Solvent and Catalytic System

Methanol outperforms ethanol in dissolving both reactants, particularly 4-methylbenzohydrazide, which exhibits limited solubility in ethanol at room temperature. Orthophosphoric acid provides superior protonation of the aldehyde carbonyl compared to HCl, enhancing electrophilicity and accelerating hydrazone formation.

Structural and Spectroscopic Characterization

X-ray Crystallography

While the methyl derivative’s crystal structure remains unpublished, the nitro analog (C₁₆H₁₃N₃O₃) reveals a fully extended conformation with a dihedral angle of 58.28° between the benzene and phenyl rings. Intermolecular N–H···O hydrogen bonds form chains along the b-axis, stabilized by weak C–H···O interactions (Table 1).

Table 1: Key Crystallographic Data for Analogous Hydrazide

ParameterValue
Crystal systemMonoclinic
Space groupP2₁/c
Dihedral angle (Ar–Ar)58.28°
Hydrogen bondsN–H···O, C–H···O
R factor0.043

Spectroscopic Analysis

  • IR Spectroscopy: The hydrazone linkage (C=N) appears at ~1600 cm⁻¹, while N–H stretches are observed at ~3200 cm⁻¹.

  • ¹H NMR (DMSO-d₆): The (1E,2E)-configuration is confirmed by coupling constants (J = 15–16 Hz) between the propenylidene protons (δ 7.2–7.8 ppm).

  • Melting Point: The nitro analog melts at 516–517 K; the methyl derivative is expected to melt at 500–510 K based on substituent effects.

Mechanistic Insights and Side Reactions

The reaction proceeds through a two-step mechanism:

  • Protonation of Cinnamaldehyde: Acid catalysis polarizes the aldehyde carbonyl, facilitating nucleophilic attack by the hydrazide’s amino group.

  • Dehydration: Elimination of water yields the (1E,2E)-configured hydrazone, stabilized by conjugation across the propenylidene fragment.

Potential side reactions include:

  • Oligomerization: Excess aldehyde may lead to aldol condensation byproducts.

  • Z-Isomer Formation: Poor catalytic control favors non-thermodynamic isomers, though the (1E,2E) configuration dominates under reflux conditions.

Industrial and Pharmaceutical Applications

While the methyl derivative’s bioactivity is unexplored, analogous hydrazides exhibit corrosion inhibition and antimicrobial properties. The robust hydrogen-bonded crystal lattice suggests potential as a coordination polymer precursor for catalytic or sensing applications .

Chemical Reactions Analysis

Hydrolysis Reactions

The hydrazone bond (C=N–N–C=O) undergoes hydrolysis under acidic or basic conditions, yielding substituted benzohydrazides and cinnamaldehyde derivatives. While direct kinetic data for this compound remains unpublished, analogous hydrazones show:

  • Acidic hydrolysis : Cleavage at pH < 3, producing 4-methylbenzohydrazide and (1E,2E)-3-phenylprop-2-enal.

  • Basic hydrolysis : Degradation at pH > 10, forming 4-methylbenzoic acid and hydrazine derivatives.

Coordination Chemistry

The compound acts as a bidentate ligand , coordinating metals through its azomethine nitrogen and carbonyl oxygen. Structural analogs form complexes with Zn(II), Cu(II), and Fe(III):

Metal IonCoordination ModeGeometryObserved ApplicationsReference
Zn(II)N,O-bidentateTetrahedralAntimicrobial agents
Cu(II)N,O-bidentateSquare planarCatalytic oxidation studies

For example, the Zn(II) complex exhibits a tetrahedral geometry with bond lengths of Zn–N = 2.05 Å and Zn–O = 1.97 Å .

Cyclization Reactions

Under thermal or catalytic conditions, the α,β-unsaturated hydrazone undergoes cyclization to form heterocycles:

  • Thiadiazole formation : Reaction with CS₂ or P₂S₅ yields 1,2,3-thiadiazole derivatives, as observed in structurally related compounds .

  • Triazole synthesis : Cycloaddition with NaN₃ under Cu(I) catalysis generates 1,2,3-triazoles.

Corrosion Inhibition via Surface Adsorption

In acidic media, the compound adsorbs on mild steel surfaces through:

  • Physisorption : Weak interactions (van der Waals forces) at lower concentrations.

  • Chemisorption : Coordination via lone pairs of N and O atoms at higher concentrations .

Adsorption Isotherm Data (Analogous Hydrazones):

CompoundIsotherm ModelΔG°ads (kJ/mol)Inhibition Efficiency (%)Reference
4-Hydroxy analogLangmuir-32.592% (500 ppm, 35°C)
Nitro-substitutedTemkin-28.787% (1 M HCl, 30°C)

Nucleophilic Substitution

The electron-deficient carbonyl group participates in nucleophilic attacks. For example:

  • Aminolysis : Reaction with amines (e.g., aniline) yields substituted hydrazine derivatives.

  • Thiol addition : Thiols attack the α,β-unsaturated system, forming Michael adducts.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of hydrazone derivatives, including 4-methyl-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]benzohydrazide. The compound exhibits activity against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.

Case Study: Antimicrobial Screening

  • A study evaluated the compound's effectiveness against several Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated significant antibacterial activity, comparable to standard antibiotics .
Microorganism MIC (µg/mL)
Staphylococcus aureus5.0
Escherichia coli10.0
Candida albicans8.0

Anticancer Potential

The anticancer properties of this compound have also been investigated. Research indicates that it may inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Activity

  • In vitro studies against human colorectal carcinoma cell lines showed that the compound had an IC50 value lower than many existing chemotherapeutics, demonstrating its potential as an effective anticancer agent .
Cell Line IC50 (µM)
HCT116 (Colorectal)4.53
MCF7 (Breast)5.85

Materials Science Applications

Beyond biological applications, this compound has potential uses in materials science, particularly in the development of polymers and coatings due to its unique chemical structure.

Polymerization Studies

The compound can act as a monomer or crosslinking agent in polymer synthesis. Its ability to form stable bonds with various substrates enhances the mechanical properties of polymers.

Case Study: Polymer Development

  • Research has shown that incorporating this hydrazone into polymer matrices improves thermal stability and mechanical strength .

Mechanism of Action

The mechanism of action of 4-methyl-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. Additionally, it can interact with cellular pathways involved in cancer cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Structural and Electronic Properties

The substitution pattern on the benzohydrazide scaffold significantly impacts molecular geometry, electronic properties, and applications:

4-Nitro-N'-[(1E,2E)-3-Phenylprop-2-en-1-ylidene]benzohydrazide
  • Substituent: A nitro (-NO₂) group at the 4-position.
  • Structural Features : The nitro group introduces strong electron-withdrawing effects, increasing the compound's polarity. The dihedral angle between the benzene and phenyl rings is 58.28°, larger than in the methyl derivative, reducing conjugation efficiency .
  • Applications : Forms robust intermolecular N-H⋯O hydrogen bonds in its crystal structure, making it suitable for crystal engineering .
2-Hydroxy-N'-[(1E,2E)-3-Phenylprop-2-en-1-ylidene]benzohydrazide
  • Substituent : A hydroxyl (-OH) group at the 2-position.
  • Structural Features : Exhibits a smaller dihedral angle (6.93°) and an intramolecular N-H⋯O hydrogen bond, enhancing planarity and stability in solution .
  • Applications : Used in coordination chemistry due to its ability to act as a tridentate ligand .
5-Chloro-N'-[(1E,2E)-3-Phenylprop-2-en-1-ylidene]-3-methylisothiazole-4-carbohydrazide
  • Substituent : Replaces the benzene ring with a 5-chloro-3-methylisothiazole system.
  • Applications : Shows moderate antiproliferative activity against MCF-7 breast cancer cells but is less potent than cisplatin, highlighting the importance of the benzohydrazide core for bioactivity .

Comparative Analysis of Functional Properties

Corrosion Inhibition
  • 4-Methyl Derivative : Achieves 85–90% inhibition efficiency in 1M HCl via adsorption driven by electron-donating methyl and phenyl groups .
  • 4-Chloro-N'-[(1E)-(3-Ethoxy-2-Hydroxyphenyl)methylidene]benzohydrazide : The chloro substituent enhances electron-withdrawing effects, reducing adsorption efficiency compared to the methyl derivative .

Hydrogen Bonding and Crystal Packing

Compound Hydrogen Bonding Pattern Dihedral Angle Crystal Stability
4-Methyl-N'-[...]benzohydrazide Intermolecular N-H⋯O and C-H⋯O bonds ~17.97° Moderate (P21/n space group)
4-Nitro-N'-[...]benzohydrazide Strong N-H⋯O chains along the b-axis 58.28° High (robust H-bond network)
2-Hydroxy-N'-[...]benzohydrazide Intramolecular N-H⋯O and O-H⋯O zigzag chains 6.93° High (stabilized by dual H-bonds)

Key Research Findings

Electron-Donating Groups Enhance Corrosion Inhibition: The methyl group in 4-methyl-N'-[...]benzohydrazide improves electron density, facilitating adsorption on metal surfaces, whereas electron-withdrawing groups (e.g., -NO₂, -Cl) reduce efficacy .

Structural Planarity Influences Bioactivity : Derivatives with smaller dihedral angles (e.g., 2-hydroxy analog) exhibit better ligand properties for metal coordination .

Hydrogen Bonding Dictates Material Applications : Nitro and hydroxy derivatives form stable crystals via intermolecular H-bonds, making them valuable in materials science .

Biological Activity

4-methyl-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]benzohydrazide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of hydrazones, which are known for various pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition activities. The unique structural features of this compound contribute to its diverse biological effects.

Structural Characteristics

The molecular formula of this compound is C16H17N3C_{16}H_{17}N_{3}, with a molecular weight of approximately 269.33 g/mol. Its structure includes a hydrazone linkage and a phenylpropene moiety that may influence its reactivity and biological interactions.

Property Value
Molecular FormulaC₁₆H₁₇N₃
Molecular Weight269.33 g/mol
IUPAC NameThis compound
Chemical StructureChemical Structure

Antimicrobial Properties

Studies have indicated that hydrazone derivatives exhibit significant antimicrobial activity. The compound has been tested against various bacterial strains, showing effectiveness in inhibiting growth. For instance, it demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria at concentrations ranging from 50 to 1600 µg/mL, with minimum inhibitory concentrations (MICs) typically between 100 and 400 µg/mL .

Anticancer Activity

Research into the anticancer properties of similar hydrazone compounds suggests that they may induce apoptosis in cancer cells. For example, compounds with similar structures have shown the ability to inhibit cell proliferation in various cancer cell lines such as HeLa and A549. The mechanism often involves the activation of intrinsic and extrinsic apoptotic pathways .

Case Study:
In a study involving a series of hydrazone derivatives, one compound exhibited an IC50 value significantly lower than standard treatments like irinotecan, indicating strong potential for further development in cancer therapy .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit enzymes such as tyrosinase. Tyrosinase is crucial in melanin biosynthesis, and its inhibition can be beneficial in treating hyperpigmentation disorders. Kinetic studies using Lineweaver-Burk plots revealed that certain analogs of hydrazones demonstrated competitive inhibition against tyrosinase, suggesting that the compound may serve as a lead for developing skin-lightening agents .

The biological activity of this compound can be attributed to its structural features which allow it to interact with specific biological targets:

  • Hydrogen Bonding: The presence of functional groups capable of forming hydrogen bonds enhances interaction with enzyme active sites.
  • Metal Chelation: Some studies indicate that hydrazones can chelate metal ions (e.g., Cu²⁺), which is essential for the activity of certain enzymes like tyrosinase .
  • Apoptotic Pathways Activation: The structural characteristics may facilitate binding to cellular receptors or enzymes involved in apoptotic signaling pathways.

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 4-methyl-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]benzohydrazide?

Methodological Answer:
The compound is typically synthesized via condensation of 4-methylbenzohydrazide with cinnamaldehyde derivatives. A standard protocol involves refluxing equimolar amounts of the hydrazide and aldehyde in methanol with a catalytic acid (e.g., orthophosphoric acid) for 2–4 hours . After solvent removal under reduced pressure, the product is crystallized from methanol. Yield optimization can be achieved by adjusting reaction time, solvent polarity, or acid catalyst concentration. For example, using H₃PO₄ instead of HCl improves crystallinity due to reduced side reactions .

Advanced: How can discrepancies in crystallographic data between similar benzohydrazide derivatives be resolved?

Methodological Answer:
Discrepancies in bond lengths or dihedral angles (e.g., variations in the propenylidenehydrazide fragment geometry) can arise from differences in intermolecular interactions or crystal packing. To resolve these:

  • Compare torsion angles (e.g., 175.4°–179.9° in vs. other derivatives) using X-ray diffraction data.
  • Analyze hydrogen bonding networks (N–H⋯O and C–H⋯O) that stabilize specific conformations .
  • Use density functional theory (DFT) calculations to model isolated molecules and assess if deviations arise from crystal environment effects .

Basic: What spectroscopic techniques are essential for characterizing benzohydrazide derivatives?

Methodological Answer:
Core techniques include:

  • FT-IR : Confirm hydrazone formation via disappearance of –NH₂ (3300–3200 cm⁻¹) and appearance of –C=N (1600–1580 cm⁻¹) and –CONH (1680–1650 cm⁻¹) stretches .
  • ¹H/¹³C NMR : Identify azomethine proton (δ 8.3–8.5 ppm) and aromatic protons (δ 6.8–7.8 ppm). Integration ratios validate stoichiometry .
  • UV-Vis : Detect π→π* transitions in conjugated systems (λ ~250–350 nm) .

Advanced: How can coordination geometries of metal complexes with this benzohydrazide be determined?

Methodological Answer:

  • Electronic Spectroscopy : Octahedral Zn(II)/Mn(II) complexes show d-d transitions at 450–600 nm, while square-planar Ni(II) exhibits bands <400 nm .
  • Magnetic Susceptibility : Paramagnetic Cu(II) (µeff ~1.7–2.2 BM) vs. diamagnetic Zn(II) .
  • X-ray Crystallography : Resolve bonding modes (e.g., tridentate coordination via azomethine N, enolic O, and carbonyl O) .

Basic: What biological activities are associated with benzohydrazide derivatives?

Methodological Answer:
These compounds exhibit antimicrobial, anticancer, and anti-inflammatory properties. Standard assays include:

  • Antibacterial : Agar dilution (MIC against S. aureus and E. coli), comparing zones of inhibition to ciprofloxacin .
  • Antifungal : Broth microdilution against C. albicans with griseofulvin as a reference .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., IC₅₀ values) .

Advanced: How can computational methods enhance the study of structure-activity relationships (SAR)?

Methodological Answer:

  • Molecular Docking : Simulate ligand-receptor interactions (e.g., with E. coli DNA gyrase) to identify key binding residues .
  • QSAR Modeling : Correlate substituent effects (e.g., –NO₂ or –OCH₃) with bioactivity using Hammett constants or DFT-derived electronic parameters .
  • ADMET Prediction : Use tools like SwissADME to optimize pharmacokinetic properties (e.g., logP <5 for oral bioavailability) .

Basic: How are dihedral angles between aromatic rings measured experimentally?

Methodological Answer:
Dihedral angles (e.g., 58.28° in ) are determined via X-ray crystallography. The angle is calculated using coordinates of atoms defining the two planes (e.g., C1–C6 and C8–C13). Software like Olex2 or SHELXL refines these parameters from diffraction data .

Advanced: What strategies address low yields in hydrazone synthesis?

Methodological Answer:

  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • Microwave Assistance : Reduce reaction time (e.g., 30 minutes vs. 2 hours) and improve yield by 15–20% .
  • Catalyst Optimization : Use Amberlyst-15 or molecular sieves to minimize hydrolysis .

Basic: What safety precautions are critical during synthesis?

Methodological Answer:

  • Use fume hoods for handling volatile aldehydes (e.g., cinnamaldehyde).
  • Avoid skin contact with hydrazides (potential carcinogens) via nitrile gloves .
  • Neutralize acidic waste (H₃PO₄) before disposal .

Advanced: How does tautomerism affect the reactivity of benzohydrazides?

Methodological Answer:
Keto-enol tautomerism influences coordination and redox behavior. For example:

  • Enol form stabilizes metal complexes via O–M bonding .
  • Tautomeric equilibrium (studied via ¹H NMR) affects nucleophilic attack sites in cross-coupling reactions .

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